Chlorodiisopropylsilane, also known as diisopropylchlorosilane, is a chemical compound with the molecular formula and a molecular weight of 150.72 g/mol. It is characterized by the presence of silicon bonded to chlorine and two isopropyl groups. This compound appears as a clear, colorless liquid and is notable for its reactivity, particularly with moisture, leading to the liberation of hydrochloric acid upon hydrolysis .
Due to the reactivity of the Si-Cl bond, chlorodiisopropylsilane can be used as a precursor for grafting organic functionalities onto various substrates. Researchers have utilized chlorodiisopropylsilane to modify surfaces like glass and silicon wafers with organic groups, creating new materials with tailored properties for applications in electronics, biomaterials, and sensors [].
Chlorodiisopropylsilane can be a reactant in the synthesis of various organosilicon compounds. Through reactions like hydrosilylation and dehydrochlorination, researchers can convert chlorodiisopropylsilane into more complex organosilanes with specific functionalities. These organosilanes find use in diverse fields such as organic chemistry, catalysis, and polymer science [].
In some scientific studies, chlorodiisopropylsilane is used as a model compound to investigate the mechanisms and kinetics of silicone polymer formation. By studying the reactions of chlorodiisopropylsilane with water or other nucleophiles, researchers can gain insights into the processes involved in silicone polymer synthesis and develop new methods for controlled polymerization.
Chlorodiisopropylsilane is synthesized through several methods:
Chlorodiisopropylsilane has various applications in both industrial and research settings:
Studies on the interactions of chlorodiisopropylsilane primarily focus on its reactivity with moisture and other protic solvents. The hydrolysis reaction leads to the formation of siloxanes and hydrochloric acid, which can affect the properties of materials in which it is incorporated. Additionally, it has been noted that chlorodiisopropylsilane can participate in cross-coupling reactions when used as an electrophile in silicon-based chemistry .
Chlorodiisopropylsilane belongs to a broader class of chlorosilanes that share similar structural features but differ in their substituents or number of chlorine atoms. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trichlorosilane | SiCl₃ | Most widely produced chlorosilane; used in silicon purification. |
Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Used for producing polydimethylsiloxane; less reactive than chlorodiisopropylsilane. |
Methyltrichlorosilane | CH₃SiCl₃ | Used in silicone production; contains one methyl group. |
Dichlorosilane | H₂SiCl₂ | Commonly used as a precursor for other silanes; less bulky than chlorodiisopropylsilane. |
Chlorodiisopropylsilane's unique structure featuring two isopropyl groups differentiates it from these compounds, influencing its reactivity and applications in organic synthesis .
Flammable;Corrosive